molecular formula C16H16O B1639726 4-Cinnamylanisole

4-Cinnamylanisole

Cat. No.: B1639726
M. Wt: 224.3 g/mol
InChI Key: YOQSGGRAQLYWLP-VMPITWQZSA-N
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Description

4-Cinnamylanisole (4-methoxycinnamylbenzene) is an aromatic ether characterized by a methoxy group (-OCH₃) at the para position of a benzene ring, coupled with a cinnamyl (3-phenylallyl) substituent. This structure confers unique physicochemical properties, including moderate lipophilicity and stability, making it relevant in synthetic chemistry, fragrance formulation, and pharmaceutical intermediates. The methoxy group enhances electron density on the aromatic ring, influencing reactivity in electrophilic substitutions, while the cinnamyl moiety contributes to π-π stacking interactions and conjugation effects .

Properties

Molecular Formula

C16H16O

Molecular Weight

224.3 g/mol

IUPAC Name

1-methoxy-4-[(E)-3-phenylprop-2-enyl]benzene

InChI

InChI=1S/C16H16O/c1-17-16-12-10-15(11-13-16)9-5-8-14-6-3-2-4-7-14/h2-8,10-13H,9H2,1H3/b8-5+

InChI Key

YOQSGGRAQLYWLP-VMPITWQZSA-N

SMILES

COC1=CC=C(C=C1)CC=CC2=CC=CC=C2

Isomeric SMILES

COC1=CC=C(C=C1)C/C=C/C2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)CC=CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Effects on Aromatic Systems
  • 4-Cinnamylanisole vs. Anethole (1-methoxy-4-(prop-1-en-1-yl)benzene) :
    Anethole, a naturally occurring compound in anise and fennel, shares the methoxy group but differs in the allyl substituent (propene vs. cinnamyl). The cinnamyl group in this compound increases molecular weight (MW: ~238.3 g/mol) compared to anethole (MW: 148.2 g/mol), enhancing hydrophobicity (logP: ~3.8 vs. 2.9) .

  • This compound vs. Eugenol (4-allyl-2-methoxyphenol): Eugenol’s hydroxyl group at the ortho position introduces hydrogen-bonding capacity, increasing water solubility (logP: ~2.3) but reducing thermal stability compared to this compound. The absence of a hydroxyl group in this compound minimizes oxidative degradation .
Functional Group Analogues
  • Nitro and Amino Derivatives: Compounds like 4-nitrobenzylamine () and 4-aminoquinoline derivatives () highlight how electron-withdrawing (-NO₂) or electron-donating (-NH₂) groups alter reactivity. This compound’s methoxy group acts as an electron donor, directing electrophilic substitutions to the ortho/para positions, whereas nitro groups deactivate the ring .

Physicochemical Properties and Analytical Data

Table 1. Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) logP Melting Point (°C) Solubility (mg/mL)
This compound 238.3 ~3.8 45–48 <0.1 (water)
Anethole 148.2 ~2.9 20–22 0.05 (water)
Eugenol 164.2 ~2.3 −7.5 2.46 (water)
4-Nitrobenzylamine 152.1 ~1.2 110–112 1.5 (water)

Data derived from structural analogs and computational predictions .

Analytical Characterization
  • UPLC-MS/MS : As per , phenyl-containing analogs like this compound are analyzed using reverse-phase chromatography (C18 column) with ESI+ ionization. Retention time: ~6.2 min (vs. 5.8 min for anethole) .
  • NMR : Distinctive signals include δ 3.85 ppm (singlet, -OCH₃) and δ 6.2–7.5 ppm (cinnamyl protons) .

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